Isobutyl N,N-dimethylolcarbamate

Textile Chemistry Crosslinking Efficiency Cellulose Modification

Isobutyl N,N-dimethylolcarbamate (CAS 52304-17-3), systematically named 2-methylpropyl N,N-bis(hydroxymethyl)carbamate, is a bifunctional N-methylol carbamate ester belonging to the class of methylolated alkyl carbamates. It is synthesized via reaction of urea with isobutyl alcohol followed by methylolation with formaldehyde, typically yielding a mixture of N-methylol and N,N-dimethylol derivatives.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 52304-17-3
Cat. No. B13952657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl N,N-dimethylolcarbamate
CAS52304-17-3
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)N(CO)CO
InChIInChI=1S/C7H15NO4/c1-6(2)3-12-7(11)8(4-9)5-10/h6,9-10H,3-5H2,1-2H3
InChIKeySINROXZVULQBQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl N,N-dimethylolcarbamate (CAS 52304-17-3): A Branched-Alkyl Durable Press Crosslinker for Cotton and Blends


Isobutyl N,N-dimethylolcarbamate (CAS 52304-17-3), systematically named 2-methylpropyl N,N-bis(hydroxymethyl)carbamate, is a bifunctional N-methylol carbamate ester belonging to the class of methylolated alkyl carbamates [1]. It is synthesized via reaction of urea with isobutyl alcohol followed by methylolation with formaldehyde, typically yielding a mixture of N-methylol and N,N-dimethylol derivatives [2]. The compound has a molecular formula of C7H15NO4, a molecular weight of 177.20 g/mol, and a boiling point of 276.2°C at 760 mmHg . Its primary established industrial application is as a durable press textile finishing agent for cotton and cotton-blend fabrics, where the two reactive N-methylol groups can crosslink cellulose chains to impart wrinkle resistance and dimensional stability [1][2].

Why Methyl or Ethyl Dimethylolcarbamate Cannot Simply Replace Isobutyl N,N-dimethylolcarbamate in Durable Press Formulations


Although all N,N-dimethylol alkyl carbamates share the same bis(hydroxymethyl) reactive functionality capable of crosslinking cellulose, the alkyl substituent on the carbamate nitrogen exerts a significant influence on reaction kinetics, crosslinking efficiency, and the properties of the finished fabric. Research on the alkali-catalyzed reaction of dimethylol monoalkyl carbamates with cotton has demonstrated that the number and properties of amido hydrogens retained in the finished cotton vary with the alkyl group of the carbamate [1]. This indicates that the alkyl substituent directly modulates the reactivity of the second methylol group after the first has reacted, thereby affecting the extent of crosslinking versus monofunctional attachment. The branched isobutyl group, with its distinct steric profile and hydrophobicity relative to linear methyl, ethyl, or n-propyl analogs, can therefore be expected to produce a different balance of wrinkle recovery, tensile strength retention, and formaldehyde release in the cured fabric—parameters that are critical for formulators targeting specific durable press performance specifications. Direct substitution without re-optimization of catalyst type, concentration, and curing conditions risks compromised fabric performance or regulatory non-compliance on formaldehyde release limits.

Quantitative Comparative Evidence for Isobutyl N,N-dimethylolcarbamate Against Closest Analogs


Alkyl Group-Dependent Amido Hydrogen Retention in Cotton Finished with Dimethylol Monoalkyl Carbamates Under Alkaline Catalysis

In a foundational study by Reinhardt et al. (1966), the alkali-catalyzed reaction of a series of dimethylol monoalkyl carbamates with cotton cellulose was shown to proceed through only one N-methylol group, yielding no crosslinking. Critically, the number and properties of the amido hydrogens retained in the cotton after reaction were found to vary with the alkyl group of the carbamate [1]. While the study examined methyl, ethyl, propyl, and butyl derivatives, the underlying principle—that the alkyl substituent sterically and electronically modulates the reactivity of the second methylol group—applies directly to the isobutyl analog. A bulkier, branched alkyl group such as isobutyl (2-methylpropyl) can be inferred to produce a higher proportion of monofunctional attachment versus crosslinking under alkaline conditions relative to smaller linear alkyl groups like methyl or ethyl, based on the established steric trend. This directly impacts the final fabric's wrinkle recovery performance and durability to laundering.

Textile Chemistry Crosslinking Efficiency Cellulose Modification

Hydrolysis Resistance Advantage of N,N-Dimethylol Carbamates Over Urea-Formaldehyde-Based Crosslinkers

Patent US4539008A explicitly states that methylolated carbamate-based finishes are 'relatively resistant to acidic and basic hydrolysis conditions and therefore the finished fabrics have a more durable smooth-drying appearance than fabrics finished with traditionally used finishing agents such as dimethyloldihydroxyethyleneurea (DMDHEU) or dimethylolethyleneurea (DMEU)' [1]. This is a class-level advantage shared by isobutyl N,N-dimethylolcarbamate as a member of the methylolated carbamate family. The superior hydrolysis resistance translates to longer-lasting wrinkle resistance through repeated home launderings, which is especially relevant for cotton-rich blends that are exposed to alkaline detergents and acidic perspiration. Among the methylolated carbamates, the isobutyl variant offers the additional benefit of a branched alkyl group that may further enhance hydrophobicity and reduce water swelling of the crosslinked cellulose, potentially augmenting the intrinsic hydrolysis resistance, though this specific alkyl effect has not been quantitatively isolated in the available literature.

Durable Press Finishing Hydrolysis Resistance Fabric Longevity

Formaldehyde Release Mitigation via Etherification: Isobutyl Carbamate as Preferred Substrate in Low-Formaldehyde Durable Press Technology

Patent US4539008A identifies isobutyl bis(hydroxymethyl)carbamate (i.e., isobutyl N,N-dimethylolcarbamate) as a preferred substrate for the preparation of etherified derivatives (specifically the hydroxyethoxymethyl and methoxymethyl ethers) that deliver durable press properties with low formaldehyde release on cellulosic textiles [1]. The patent provides explicit formulation details: a treating solution equivalent to 9% isobutyl bis(hydroxymethyl)carbamate was prepared using the etherified derivative (e.g., 13.4 g reaction solution of isobutyl bis(hydroxyethoxymethyl)carbamate diluted in 54.8 g water with 2.7% MgCl2·6H2O catalyst and 0.1% Triton X-100 wetting agent), padded onto 80×80 cotton print cloth (90-95% wet pickup), dried at 60°C for 7 min, and cured at 160°C for 3 min [1]. While isopropyl bis(hydroxymethyl)carbamate was also exemplified under identical formulation and processing conditions, the isobutyl variant is explicitly and repeatedly called out alongside isopropyl as a representative embodiment, indicating technical equivalence in the etherification strategy. This places isobutyl N,N-dimethylolcarbamate within a patented technology platform specifically designed to address the well-documented high formaldehyde release problem of conventional methylolcarbamate finishes.

Formaldehyde Release Regulatory Compliance Etherified Carbamates

Physicochemical Differentiation: Boiling Point and Hydrophobicity Relative to Lower Alkyl Dimethylolcarbamate Analogs

Isobutyl N,N-dimethylolcarbamate (MW 177.20, bp 276.2°C at 760 mmHg) [1] exhibits a significantly higher boiling point than methyl N,N-dimethylolcarbamate (MW 135.12, bp ~245°C at 760 mmHg, estimated from the unsubstituted methyl carbamate analog) [2] and a higher molecular weight and boiling point than ethyl N,N-dimethylolcarbamate (MW ~149.15). The branched isobutyl group also increases the calculated LogP (0.262) [1] relative to methyl and ethyl analogs, indicating greater hydrophobicity. For formulators, the higher boiling point translates to reduced volatility during high-temperature curing operations (typically 150-170°C), potentially improving process consistency and reducing evaporative losses of the active agent before crosslinking occurs. The increased hydrophobicity may also contribute to better compatibility with synthetic blend fibers (e.g., polyester-cotton) and influence the hand feel of the finished fabric.

Physicochemical Properties Formulation Stability Process Engineering

Historical U.S. Production Scale and Commercial Availability for Textile Finishing

According to the HSDB, U.S. production of isobutyl N-(hydroxymethyl) carbamate (which includes both the monomethylol and dimethylol derivatives) was at least 4.54 × 10^8 grams (454 metric tons) in 1977, with manufacturers including National Starch & Chemical Corp and Procter Chemical Co [1]. This establishes that the isobutyl carbamate derivative has a history of industrial-scale production specifically for the textile finishing market. In contrast, other alkyl dimethylolcarbamates such as the 2-methoxyethyl analog are noted in HSDB as having 'no evidence of commercial production in the US' [2]. The established production history and documented supply chain for the isobutyl variant provide procurement assurance that is not necessarily available for every alkyl dimethylolcarbamate analog.

Commercial Availability Supply Chain Industrial Production

Differentiated Application Scenarios for Isobutyl N,N-dimethylolcarbamate Based on Comparative Evidence


Low-Formaldehyde Durable Press Finishing of Cotton Apparel Fabrics via Etherification Strategy

Textile chemical formulators seeking to comply with increasingly stringent formaldehyde release regulations (e.g., Oeko-Tex Standard 100, ZDHC MRSL) can employ isobutyl N,N-dimethylolcarbamate as the core carbamate substrate for preparing etherified derivatives (hydroxyethoxymethyl or methoxymethyl ethers), following the technology platform established in US4539008A [1]. The patent explicitly validates the isobutyl variant as a suitable substrate alongside isopropyl carbamate, providing a formulation blueprint (9% equivalent concentration, MgCl2·6H2O catalyst, 160°C/3 min cure on 80×80 cotton print cloth) that can serve as a starting point for process development. This application scenario leverages the intrinsic hydrolysis resistance of the carbamate backbone relative to DMDHEU/DMEU, while addressing the high formaldehyde release that otherwise limits adoption of conventional methylolcarbamate finishes.

Acid-Catalyzed Crosslinking of Cotton-Rich Blends for Premium Wash-and-Wear Garments

For premium cotton and cotton-rich blend fabrics (e.g., 80/20 cotton/polyester shirting) where long-term wrinkle recovery through repeated laundering is critical, isobutyl N,N-dimethylolcarbamate can be applied under acid catalysis conditions. The class-level evidence demonstrates that methylolated carbamates produce finishes with superior resistance to acidic and basic hydrolysis compared to urea-formaldehyde-based crosslinkers [2], resulting in a more durable smooth-drying appearance. The branched isobutyl group's influence on amido hydrogen retention and crosslinking selectivity (class-level inference from Reinhardt et al., 1966) [3] suggests that the acid-catalyzed pathway is the appropriate choice for maximizing crosslink density with this particular alkyl derivative, as alkaline catalysis leads predominantly to monofunctional attachment without crosslinking for this compound class.

High-Temperature Curing Processes Requiring Reduced Active Agent Volatility

In textile finishing operations employing high-temperature curing (150-170°C), the boiling point of isobutyl N,N-dimethylolcarbamate (276.2°C at 760 mmHg) [4] provides a wider thermal processing window compared to the more volatile methyl dimethylolcarbamate analog (bp ~245°C). The reduced volatility minimizes evaporative loss of the active crosslinking agent before reaction with cellulose can occur, improving process efficiency and finish uniformity. This physicochemical differentiation is particularly relevant for horizontal tenter frame curing operations where the fabric is exposed to high-velocity hot air, which can strip volatile finishing agents from the fabric surface. The higher LogP (0.262) [4] further suggests better affinity for hydrophobic synthetic fibers in cotton-synthetic blends, potentially improving finish distribution.

Industrial Procurement for Large-Scale Textile Finishing with Established Supply Chain

Procurement managers sourcing dimethylolcarbamate crosslinkers for production-scale textile finishing operations can prioritize isobutyl N,N-dimethylolcarbamate based on its documented history of U.S. commercial production exceeding 454 metric tons annually (as of 1977 data) with identified manufacturers [5]. This established supply chain contrasts with certain other alkyl dimethylolcarbamate analogs (e.g., 2-methoxyethyl dimethylolcarbamate) for which HSDB notes 'no evidence of commercial production in the US' [6], indicating higher supply risk. For continuous production lines where consistent quality and timely delivery of finishing agents are critical to avoiding costly downtime, the isobutyl variant presents a lower supply-chain risk profile.

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